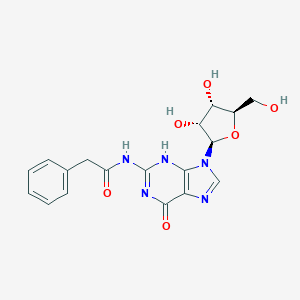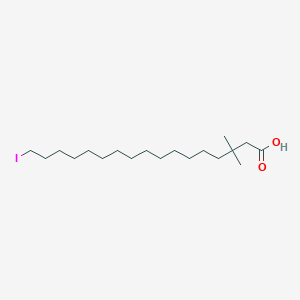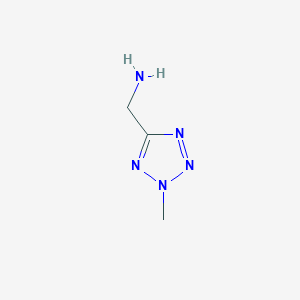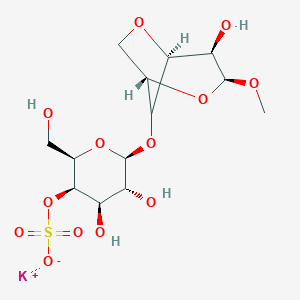
5,5-Dimethyl-1-(prop-2-ynyl)pyrazolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-1-(prop-2-ynyl)pyrazolidin-3-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as PDP, and it is a pyrazolidinone derivative. PDP has been synthesized using various methods, and its mechanism of action has been extensively studied.
科学研究应用
PDP has been investigated for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. PDP has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, PDP has been investigated for its potential use in cancer therapy.
作用机制
The mechanism of action of PDP has been extensively studied. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting COX-2, PDP reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
PDP has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). PDP has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the pathogenesis of various diseases. Additionally, PDP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
PDP has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. PDP is also relatively inexpensive and readily available. However, PDP has some limitations for lab experiments. It has low solubility in water, which can make it challenging to administer in vivo. Additionally, PDP has a short half-life, which can limit its therapeutic efficacy.
未来方向
There are several future directions for the research on PDP. One potential direction is the development of PDP derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of PDP's potential use in combination therapy with other drugs for the treatment of various diseases. Additionally, the role of PDP in the regulation of autophagy and mitophagy, which are cellular processes involved in the maintenance of cellular homeostasis, can be explored further.
属性
CAS 编号 |
131391-07-6 |
|---|---|
产品名称 |
5,5-Dimethyl-1-(prop-2-ynyl)pyrazolidin-3-one |
分子式 |
C8H12N2O |
分子量 |
152.19 g/mol |
IUPAC 名称 |
5,5-dimethyl-1-prop-2-ynylpyrazolidin-3-one |
InChI |
InChI=1S/C8H12N2O/c1-4-5-10-8(2,3)6-7(11)9-10/h1H,5-6H2,2-3H3,(H,9,11) |
InChI 键 |
QCHZSHSTRFZVJF-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)NN1CC#C)C |
规范 SMILES |
CC1(CC(=O)NN1CC#C)C |
同义词 |
3-Pyrazolidinone, 5,5-dimethyl-1-(2-propynyl)- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B154051.png)











![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B154076.png)